2-Nitro-N-(2-phenylethyl)aniline is an organic compound characterized by its unique molecular structure and functional groups. It is a derivative of aniline, featuring a nitro group and a phenylethyl moiety. This compound is of significant interest in various fields of chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its derivatives have been studied for their potential applications in biological systems, particularly as nitric oxide release agents and precursors for drug development .
2-Nitro-N-(2-phenylethyl)aniline belongs to the class of nitroanilines, which are aromatic amines that contain one or more nitro groups attached to the aniline structure. This classification is important due to the compound's reactivity and potential applications in organic synthesis.
The synthesis of 2-nitro-N-(2-phenylethyl)aniline typically involves the reaction of 2-phenylethylamine with a suitable nitro-containing reagent, such as 2,4-dinitrofluorobenzene. The reaction conditions can vary, often requiring the use of solvents like dimethylacetamide or tetrahydrofuran under controlled temperatures .
The molecular formula for 2-nitro-N-(2-phenylethyl)aniline is CHNO. The structure consists of:
Crystallographic studies show that the compound adopts a specific conformation where the phenyl and aniline rings are nearly parallel due to intramolecular hydrogen bonding between the amino and nitro groups .
2-Nitro-N-(2-phenylethyl)aniline can undergo several chemical reactions, including:
These reactions often require specific conditions such as temperature control, choice of solvent, and presence of catalysts to ensure high yields and selectivity .
The mechanism of action for 2-nitro-N-(2-phenylethyl)aniline primarily involves its interaction with biological targets through its functional groups. The amino group can form hydrogen bonds, facilitating interactions with biomolecules, while the nitro group may participate in redox reactions leading to nitric oxide release—a significant property for potential therapeutic applications .
Relevant data from crystallographic studies indicate that intermolecular hydrogen bonding plays a crucial role in determining its physical state and packing behavior in solid form .
The versatility of 2-nitro-N-(2-phenylethyl)aniline makes it a valuable compound in both research and industrial applications, highlighting its significance in modern chemistry .
The therapeutic utility of 2-nitro-N-(2-phenylethyl)aniline derivatives stems from their N-nitrosation capability, which transforms the secondary amine into a stable NO-releasing functionality (N-nitroso group). Unlike traditional NO donors (e.g., glyceryl trinitrate) that deliver NO in cytotoxic bursts, these derivatives demonstrate zero-order release kinetics sustained over hours to days. This controlled release is achieved through:
Table 1: Structural Features Governing NO Release Kinetics in 2-Nitro-N-(2-phenylethyl)aniline Derivatives
Functional Group | Crystal Packing | Intermolecular Interactions | NO Release Half-life |
---|---|---|---|
2,4-Dinitro | Dimer formation | N–H⋯O (three-center) H-bonding | 12–18 hours |
2-Cyano-4-nitro | Herringbone | N–H⋯N (cyano) H-bonding | 8–12 hours |
4-Methylsulfonyl | Tetragonal columns | O–H⋯O (sulfonyl) H-bonding | 24–48 hours |
Unsubstituted | Disordered π-stacking | Weak van der Waals | <2 hours |
These attributes enable applications in drug-eluting stents and anti-atherosclerotic coatings, where sustained NO flux inhibits vascular smooth muscle cell proliferation (IC₅₀: 0.5–2 μM) without cytotoxic spikes [9].
N-Nitrosated derivatives of 2-nitro-N-(2-phenylethyl)aniline exert therapeutic effects via bioactivation in vascular endothelium and smooth muscle compartments. Key pharmacological mechanisms include:
Table 2: Therapeutic Applications of N-Nitrosated 2-Nitro-N-(2-phenylethyl)aniline Analogues
Pathology | Molecular Target | Biological Effect | In Vivo Model Efficacy |
---|---|---|---|
Atherosclerosis | sGC / NADPH oxidase | VSMC proliferation inhibition | >70% plaque reduction |
Pulmonary hypertension | Hypoxia-inducible factor 1α | Pulmonary vasodilation | mPAP ↓25–30% |
Erectile dysfunction | Neuronal NO synthase | Ca²⁺-sensitive K⁺ channel activation | 80% erectile response recovery |
Insulin resistance | IRS-1 tyrosine phosphorylation | GLUT4 membrane translocation | Glucose uptake ↑40–50% |
Critically, the ortho-nitro configuration confers metabolic stability over meta- or para-isomers, resisting hepatic glucuronidation and yielding primary metabolites like 2-aminophenol derivatives (<5% mutagenicity vs. o-nitroaniline) [3].
Systematic modification of 2-nitro-N-(2-phenylethyl)aniline’s aryl rings or ethyl linker enables optimization of solubility, crystal packing, and NO release profiles:
Table 3: Impact of Functional Group Modifications on Physicochemical Properties
Derivative | HLB (Log P) | Conformation | Hydrogen Bonding | Therapeutic Advantage |
---|---|---|---|---|
2,4-Dinitro-N-(2-phenylethyl)aniline | 2.1 (anti) | Planar rings | N–H⋯O (intra- & inter-) | Sustained NO release |
2-Cyano-4-nitro-N-(2-phenylethyl)aniline | 1.8 (anti) | Slip-stacked | N–H⋯N (intermolecular) | Rapid NO release |
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | 1.3 (anti) | Perpendicular rings | Weak N–H⋯O | Enhanced blood-brain barrier penetration |
4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline | 0.9 (gauche) | Tilted rings | O–H⋯O (sulfonyl) | Tissue-specific targeting |
These modifications demonstrate how minor structural changes profoundly alter supramolecular behavior—gauche conformers eliminate π-stacking but enhance solubility, while anti conformers favor crystalline matrices for implantable devices [5] [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1